molecular formula C11H11NS B3145781 (5-Phenylthiophen-2-yl)methanamine

(5-Phenylthiophen-2-yl)methanamine

Cat. No.: B3145781
M. Wt: 189.28 g/mol
InChI Key: PKRPFYKLLXGKDE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of compound 23 involves the use of various organic reactionsSpecific reaction conditions and reagents used in the synthesis are detailed in the original research article . Industrial production methods for compound 23 would likely involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Compound 23 undergoes several types of chemical reactions, including:

Scientific Research Applications

Compound 23 has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of compound 23 involves its inhibition of the cytochrome P450 2A6 enzyme. This enzyme is responsible for the metabolism of nicotine in the liver. Compound 23 binds to the active site of the enzyme, preventing it from metabolizing nicotine. This inhibition leads to increased nicotine levels in the body, which can help reduce the urge to smoke . The molecular targets and pathways involved include the heme iron in the active site of CYP2A6 and the hydrogen bonding interactions with specific amino acids in the enzyme .

Comparison with Similar Compounds

Compound 23 is unique in its high selectivity for CYP2A6 compared to other cytochrome P450 enzymes. Similar compounds include other nicotine analogues and inhibitors of CYP2A6, such as:

Properties

IUPAC Name

(5-phenylthiophen-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRPFYKLLXGKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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